N-(4-chlorobenzyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBSEJMYQYVFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205675 | |
| Record name | N-((4-Chlorophenyl)methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57058-33-0 | |
| Record name | N-((4-Chlorophenyl)methyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057058330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-Chlorophenyl)methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57058-33-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of N 4 Chlorobenzyl Acetamide and Its Analogues
Established Synthetic Pathways for N-(4-Chlorobenzyl)acetamide and Core Intermediates
The most common and direct route to this compound involves the acylation of 4-chlorobenzylamine (B54526) with an acetylating agent. A widely reported method is the reaction of 4-chlorobenzylamine with acetic anhydride (B1165640). Another established pathway is the reaction between 4-chlorobenzylamine and chloroacetyl chloride. This reaction proceeds through a nucleophilic substitution where the amine group of 4-chlorobenzylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond. libretexts.orglibretexts.org
Key intermediates in these syntheses include 4-chlorobenzylamine and acetylating agents like acetic anhydride or chloroacetyl chloride. The synthesis of the analogous compound, 2-chloro-N-(4-chlorobenzyl)acetamide, is typically achieved by reacting 4-chlorobenzylamine with chloroacetyl chloride in a suitable solvent.
Advanced Organic Synthesis Techniques for Functionalization and Derivatization
The this compound scaffold can be further modified to create a diverse range of analogues. Advanced organic synthesis techniques enable the introduction of various functional groups and structural motifs.
Formation of Acetamide (B32628) Linkages
The formation of the acetamide linkage is a fundamental transformation. Beyond the use of acyl chlorides and anhydrides, amide condensation reactions employing coupling agents are prevalent. libretexts.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can activate a carboxylic acid, facilitating its reaction with an amine to form the amide. libretexts.org For instance, 2-(2,6-dichlorophenyl)acetic acid can be reacted with 4-chloroaniline (B138754) in the presence of a carbodiimide (B86325) coupling agent to yield the corresponding acetamide. Another approach involves the hydrolysis of nitriles, which can be catalyzed by either acid or base. galaxypub.co
Introduction of Halogenated Moieties
Halogen atoms can be incorporated into the this compound structure to modulate its physicochemical and biological properties. Halogenation can be achieved on the aromatic rings of the molecule. nih.gov The regioselectivity of halogenation can often be controlled by the existing substituents on the aromatic ring. nih.gov For example, the introduction of a fluorine atom can increase the lipophilicity of the compound, potentially enhancing its membrane permeability. solubilityofthings.com The synthesis of N-(4-chlorophenyl)-2-fluoro-acetamide is an example where a halogen is introduced on the acetyl group. solubilityofthings.com Furthermore, amino acids with CF2X (X = Cl, Br) acetamide moieties have been synthesized by coupling side chains with amine functions with derivatives of acetic anhydride or other acetic acid-based reagents. nih.gov
Heterocyclic Ring Incorporations in Acetamide Derivatives
The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to access novel chemical space and biological activities. Acetamide derivatives can be functionalized with various heterocyclic moieties. For example, acetamide derivatives of 2-mercaptobenzothiazole (B37678) have been synthesized by first reacting 2-mercaptobenzothiazole with chloroacetyl chloride to form a key intermediate, which is then treated with a series of aryl or heterocyclic amines. acs.org Similarly, new series of thiazole (B1198619) derivatives have been prepared by incorporating a pyrazoline ring. sapub.org The synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole (B1194373) nuclei has also been reported. tjpr.org These syntheses often involve multi-step sequences starting from suitable heterocyclic precursors. tjpr.org
Extended Chain Modifications
Modifying the length of the carbon chain in acetamide derivatives can significantly impact their biological activity. acs.org A "hook-and-slide" strategy has been developed for the homologation of amides, allowing for the addition of multiple carbons to the chain adjacent to the amide carbonyl. acs.org This method involves a base-mediated alkylation followed by a rhodium-catalyzed rearrangement. acs.org Another approach to synthesizing ketomethylene tripeptidomimetics, which involves a tandem chain extension aldol (B89426) reaction, has been used to create modified tripeptidic structures. nih.gov
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.
For the synthesis of 2-chloro-N-(4-chlorobenzyl)acetamide, the use of an inert, aprotic solvent like dichloromethane (B109758) (DCM) or toluene (B28343) is typical. A base, such as triethylamine (B128534) (TEA), is commonly added to neutralize the hydrochloric acid formed during the reaction, which helps to drive the reaction forward. Controlling the temperature, often between 0 and 5°C, can minimize the formation of side products.
Microwave-assisted synthesis and the use of green solvents are modern techniques employed to improve reaction efficiency and environmental friendliness. researchgate.net For instance, the synthesis of N-aryl/heteryl acetoacetamides has been achieved with high yields (80-96%) and short reaction times (3-30 minutes) using these methods. researchgate.net The optimization of reaction conditions for the N-acylation of amines in water has shown that microwave irradiation at 50°C for 15–20 minutes can provide better outcomes than conventional heating. mdpi.com
The following table summarizes the optimization of reaction conditions for the synthesis of N-(4-Chlorophenyl)-acetoacetamide, a related compound.
| Entry | Catalyst | Solvent | Method | Time (min) | Yield (%) |
| 1 | - | - | Mortar-Pestle | 15 | 80 |
| 2 | Acetic Acid | - | Mortar-Pestle | 10 | 85 |
| 3 | Silica Gel | - | Mortar-Pestle | 10 | 82 |
| 4 | - | Water | Reflux | 30 | 80 |
| 5 | Acetic Acid | Water | Reflux | 20 | 84 |
| 6 | - | Ethanol | Reflux | 30 | 82 |
| 7 | Acetic Acid | Ethanol | Reflux | 20 | 88 |
| 8 | - | - | MW | 5 | 90 |
| 9 | Acetic Acid | - | MW | 3 | 96 |
| 10 | Silica Gel | - | MW | 4 | 92 |
This table is adapted from research on the synthesis of N-aryl/heteryl acetoacetamides and illustrates common optimization strategies. researchgate.net
Analytical Techniques for Structural Elucidation in Synthetic Research
The definitive identification and characterization of this compound and its analogues synthesized in a research context are reliant on a suite of modern analytical techniques. These methods provide unambiguous evidence of the molecular structure, purity, and conformation of the target compounds. The primary techniques employed for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are used to confirm the successful synthesis of N-substituted acetamides.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For N-aryl acetamide derivatives, characteristic signals are expected. For instance, in the spectrum of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide, the aromatic protons appear as a multiplet between δ 7.30–7.70 ppm, while the amide proton (CONH) presents as a singlet at δ 7.90 ppm. nih.gov The methylene (B1212753) protons (CH₂) adjacent to the amide group are typically observed as a singlet around δ 3.85 ppm. nih.gov
¹³C NMR Spectroscopy: This method details the carbon skeleton of the molecule. The carbonyl carbon of the amide group is a key diagnostic peak, typically appearing in the downfield region of the spectrum (e.g., δ 167.7 ppm for N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide). nih.gov Aromatic carbons and the methylene carbon provide further structural confirmation. nih.gov
Interactive Table: Representative ¹H NMR Spectral Data for an N-Substituted Acetamide Analogue
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide nih.gov
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-C-H | 7.30–7.70 | multiplet |
| Thiazole C-H | 6.8 | singlet |
| CONH | 7.90 | singlet |
| Ar-NH | 3.90 | singlet |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique used for this class of compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound and its analogues, the most significant absorptions are those corresponding to the amide functionality.
N-H Stretch: A characteristic peak is observed in the region of 3300-3100 cm⁻¹.
C=O Stretch (Amide I band): A strong absorption peak typically appears in the range of 1680-1630 cm⁻¹. For example, in a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, this peak was observed around 1671 cm⁻¹. nih.gov
N-H Bend (Amide II band): This peak is usually found near 1550 cm⁻¹.
The presence of these characteristic bands provides strong evidence for the formation of the amide bond during synthesis.
Interactive Table: Key IR Absorption Frequencies for an Acetamide Analogue
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide nih.gov
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O | 1671 | Amide Carbonyl Stretch |
| N-H | 1567 | Amide N-H In-plane Bend |
| C-Cl | 755 | Aryl-Cl Stretch |
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystallographic analysis of related compounds, such as N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, reveals detailed structural information like the dihedral angles between aromatic rings and the planarity of the acetamide group. nih.gov In this specific analogue, the dihedral angle between the two benzene (B151609) rings was found to be 74.83 (5)°. nih.gov Such data is invaluable for understanding the steric and electronic effects of substituents on the molecular conformation. The study of 2,2,2-tribromo-N-(4-chlorophenyl)acetamide showed how intermolecular N—H⋯O hydrogen bonds can lead to the formation of column-like chains in the crystal lattice. researchgate.net
Interactive Table: Example Crystallographic Data for an Analogue
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1371 (11) |
| b (Å) | 5.0661 (6) |
| c (Å) | 25.594 (3) |
| β (°) | 100.672 (9) |
| Volume (ų) | 1419.1 (3) |
Molecular Mechanisms of Action for N 4 Chlorobenzyl Acetamide Derivatives
Elucidation of Specific Molecular Targets
The efficacy of N-(4-chlorobenzyl)acetamide derivatives often stems from their ability to bind to and modulate the function of specific biological molecules. Through advanced analytical techniques, researchers have begun to map these interactions, identifying key enzymes, receptors, and other biomolecules as primary targets.
A primary mechanism of action for many this compound derivatives is the inhibition of specific enzymes. ontosight.ai This inhibition can disrupt critical metabolic or signaling pathways. The presence of chloro and benzoyl groups may influence a compound's ability to cross biological membranes and interact with cellular targets. ontosight.ai
Studies have identified several enzymes that are targeted by these compounds:
Cyclooxygenase-II (COX-II): Molecular docking studies of certain acetamide (B32628) derivatives show strong interactions with the COX-II enzyme. The acetamide moiety's nitrogen atom can form hydrogen bonds with amino acid residues like Trp 387 and Ser 353 in the enzyme's active site, suggesting a basis for their anti-inflammatory effects. archivepp.com
Carbonic Anhydrase: The derivative N-[4-(chloroacetyl)benzyl]acetamide has been shown to form covalent bonds with cysteine residues in carbonic anhydrase isoforms, achieving IC₅₀ values ranging from 2.1 to 8.4 µM.
α-Glucosidase and α-Amylase: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes critical for carbohydrate metabolism. nih.govresearchgate.net Molecular docking simulations confirm that these compounds interact with the active site residues of these enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.govresearchgate.net
5-Lipoxygenase (5-LOX): Derivatives such as N-(4-((5-(4-Chlorophenyl)oxazol-2-yl)amino)phenyl)acetamide have been identified as inhibitors of 5-LOX, an enzyme involved in the inflammatory pathway. jst.go.jp
The following table summarizes the inhibitory activity of selected this compound derivatives against various enzymes.
| Derivative Name | Target Enzyme | Activity (IC₅₀) |
| N-[4-(chloroacetyl)benzyl]acetamide | Carbonic Anhydrase | 2.1–8.4 µM |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | α-Glucosidase | 10.75 ± 0.52 µM |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | α-Amylase | 0.90 ± 0.31 µM |
| N-(4-((5-(4-Fluorophenyl)oxazol-2-yl)amino)phenyl)acetamide | 5-Lipoxygenase | 0.1 µM |
This table presents data from various research studies to illustrate the enzyme inhibitory profiles of different derivatives. nih.govresearchgate.netjst.go.jp
In addition to enzymes, derivatives of this compound can bind to specific cellular receptors, thereby modulating their activity. This interaction is crucial for compounds with neuropharmacological or immunomodulatory effects.
Cannabinoid Receptors (CB1 and CB2): Certain triaryl sulfonamide derivatives, which include an this compound-related structure, have been analyzed for their binding affinity to cannabinoid receptors. nih.gov A radioligand competition binding assay using [³H]CP-55,940 demonstrated that these compounds can act as selective inverse agonists for the CB2 receptor. nih.gov
GABA Receptors: Molecular docking studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine predicted their affinity for the Type-A γ-aminobutyric acid receptor (GABA-A), a key target for anticonvulsant agents. japsonline.com
Neurotransmitter Receptors: Derivatives like N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride are being investigated for their potential to bind to neurotransmitter receptors, which could explain potential neuropharmacological effects. smolecule.com
The binding affinities of selected derivatives are detailed in the table below.
| Derivative Name | Target Receptor | Binding Affinity (Kᵢ) | Selectivity Index (CB₁/CB₂) |
| N,2-bis(4-Chlorophenyl)-N-(4-(diethylamino)benzyl)acetamide (52) | CB1 | 10300 nM | 2.3 |
| N,2-bis(4-Chlorophenyl)-N-(4-(diethylamino)benzyl)acetamide (52) | CB2 | 4500 nM | 2.3 |
This table showcases data from receptor-ligand binding assays, highlighting the specificity and affinity of compound interactions. nih.gov
The mechanism of action for these compounds is not limited to well-defined enzymes and receptors. They can also interact with other fundamental components of the cell. Research suggests that derivatives like 2-chloro-N-(4-chlorobenzyl)acetamide may interfere with processes such as DNA replication and protein synthesis, indicating a broader interaction with the cellular machinery involved. Furthermore, some amide derivatives have been shown to modulate the interaction between organelles, such as the contact points between mitochondria and the endoplasmic reticulum (MERCs), which is critical for cellular lipid metabolism. acs.org
Disruption of Microbial Cellular Integrity
Many this compound derivatives exhibit significant antimicrobial properties. A key mechanism underlying this activity is the disruption of the physical integrity of microbial cells. This can occur through two primary routes:
Cell Membrane Disruption: The lipophilic nature of the chlorobenzyl group allows some derivatives to intercalate into the lipid bilayer of microbial cell membranes. ontosight.ai This insertion can disrupt the membrane's structure and function, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.
Inhibition of Cell Wall Synthesis: The bacterial cell wall is a crucial structure for survival, providing structural support and protection. Some derivatives, such as N-[4-(chloroacetyl)benzyl]acetamide, are believed to exert their antimicrobial effect by modifying enzymes that are essential for the synthesis of the cell wall. The breakdown of peptidoglycan, a major component of the bacterial cell wall, can inhibit biofilm formation and often results in bacterial cell death. nih.gov
The antimicrobial efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microbe.
| Derivative Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
| 2-Chloro-N-(4-chlorobenzyl)acetamide | Bacillus subtilis | 4.69 µM |
| 2-Chloro-N-(4-chlorobenzyl)acetamide | Staphylococcus aureus | 5.64 µM |
| 2-Chloro-N-(4-chlorobenzyl)acetamide | Escherichia coli | 8.33 µM |
| 2-Chloro-N-(4-chlorobenzyl)acetamide | Pseudomonas aeruginosa | 13.40 µM |
| 2-Chloro-N-(4-chlorobenzyl)acetamide | Candida albicans | 16.69 µM |
| N-[4-(chloroacetyl)benzyl]acetamide | Staphylococcus aureus | 8–32 µg/mL |
This table presents MIC values from various studies, demonstrating the potency of this compound derivatives against a range of bacteria and fungi.
Interference with Fundamental Metabolic Pathways
Beyond disrupting cellular structures, this compound derivatives can interfere with the core metabolic pathways that are essential for a cell's survival and proliferation. This interference can be a direct result of the enzyme inhibition detailed previously, such as the blocking of α-glucosidase and α-amylase in carbohydrate metabolism. nih.gov The imidazolylthio moiety found in some acetamide derivatives is suggested to be a potential inhibitor for certain enzymes, thereby affecting various metabolic pathways. ontosight.ai
Metabolic studies on related structures, such as N-(4-chlorobenzyl)-N'-benzoylhydrazine, show that these compounds can be processed by liver microsomes. nih.gov This metabolic conversion can produce corresponding hydrolytic and N-dealkylated metabolites, indicating that the compound itself and its metabolic byproducts could have biological effects. nih.gov
Modulation of Cellular Processes
This compound derivatives can influence a wide array of cellular processes, leading to outcomes such as programmed cell death (apoptosis) in cancer cells or the suppression of inflammatory responses.
Induction of Apoptosis: Several derivatives have demonstrated potential as anticancer agents by inducing apoptosis. For instance, N-[4-(chloroacetyl)benzyl]acetamide has been found to trigger cell cycle arrest and apoptosis by modulating the ratio of the Bax/Bcl-2 proteins and activating caspase pathways.
Modulation of Inflammatory Pathways: The anti-inflammatory properties of some derivatives are linked to their ability to modulate specific signaling cascades. Research has shown that an acetamide bridge is a critical structural feature for inhibiting the NLRP3 inflammasome, a key complex in pyroptotic cell death and inflammation. mdpi.com Other derivatives may exert anti-inflammatory effects by inhibiting the synthesis of prostaglandins.
Regulation of Organelle Interaction: At a subcellular level, certain amide derivatives can restore lipid metabolism by modulating the contact points between the mitochondria and the endoplasmic reticulum (MERCs). acs.org One such compound was shown to enhance cholesterol internalization and increase the interaction between these two organelles in cells derived from patients with Amyotrophic Lateral Sclerosis (ALS). acs.org
Inhibition of DNA Replication
While direct and detailed mechanistic studies on this compound's effect on DNA replication are not extensively documented in the provided results, the broader class of acetamide and thiadiazole derivatives, which share structural motifs, have been noted for their ability to interfere with DNA-related processes. For instance, 1,3,4-thiadiazole (B1197879) derivatives are recognized for their capacity to disrupt processes associated with DNA replication, which contributes to their inhibitory effects on both bacterial and cancer cells. mdpi.com This interference is a key aspect of their therapeutic potential.
Suppression of Protein Synthesis
The impact of this compound derivatives on protein synthesis is an area of ongoing investigation. Some studies suggest that related compounds may interfere with this crucial cellular function. For example, research on 2-chloro-N-(4-chlorobenzyl)acetamide indicates potential interference with protein synthesis. Furthermore, a patent for n-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide derivatives highlights their role as inhibitors of the ATF4 pathway, which is involved in the translational control of protein synthesis. google.com
Induction of Apoptosis Pathways
A significant body of research points to the induction of apoptosis, or programmed cell death, as a primary mechanism of action for this compound derivatives and related compounds.
Several studies have demonstrated that these derivatives can trigger apoptosis in various cancer cell lines. For instance, certain 1,3-thiazole derivatives have been shown to induce apoptosis in HeLa, A549, and U87 cancer cell lines. ijcce.ac.irijcce.ac.ir The activation of caspase pathways, a family of proteases crucial for the execution of apoptosis, is a recurring theme. ijcce.ac.irijcce.ac.ir Specifically, the activation of caspase-3, a key executioner caspase, has been observed in response to treatment with these compounds. ijcce.ac.irijcce.ac.ir
Furthermore, the pro-apoptotic protein Bax has been implicated in the apoptotic cascade initiated by some acetamide derivatives. nih.gov The modulation of the Bax/Bcl-2 ratio, a critical determinant of cell fate, is another mechanism by which these compounds can promote apoptosis. The induction of apoptosis is a key factor in the potential anti-cancer properties of this class of compounds.
Alterations in Mitochondrial Membrane Potential (MMP)
Disruption of the mitochondrial membrane potential (MMP) is another critical event in the apoptotic process induced by this compound derivatives. A reduction in MMP is considered a hallmark of the intrinsic pathway of apoptosis. ijcce.ac.ir
Studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have shown their capability to reduce MMP in cancer cells. ijcce.ac.irijcce.ac.ir For example, compound 8m (bearing a nitro moiety) was identified as a potent agent in reducing mitochondrial membrane potential. ijcce.ac.ir Similarly, research on other acetamide derivatives has demonstrated that their co-treatment with chemotherapeutic agents can lead to a disruption of MMP. nih.gov The collapse of the mitochondrial membrane potential is a pivotal step that can lead to the release of pro-apoptotic factors from the mitochondria. nih.gov
Generation of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is another mechanism implicated in the cytotoxic effects of this compound derivatives. ROS are chemically reactive molecules containing oxygen that can cause significant damage to cell structures.
Research has shown that some N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives are potent generators of ROS. ijcce.ac.irijcce.ac.ir Increased levels of endogenous ROS can contribute to the induction of apoptosis. nih.gov The production of ROS by these compounds can create a state of oxidative stress within the cell, which in turn can trigger various signaling pathways leading to cell death. It has been hypothesized that some bromo-substituted acetamide derivatives interact with thiourea (B124793) groups of dehydrogenases, leading to the formation of ROS that contribute to apoptosis.
Role of Specific Functional Groups in Molecular Interactions
The biological activity of this compound derivatives is significantly influenced by the presence and nature of specific functional groups, which dictate their molecular interactions with biological targets.
The acetamide moiety is a crucial structural feature. The nitrogen atom within the acetamide group can act as a hydrogen bond donor, forming interactions with amino acid residues in target proteins, such as Trp 387 and Ser 353 in the COX-II enzyme. archivepp.com This hydrogen bonding capability is vital for the binding and inhibitory activity of these compounds. archivepp.com The acetamide group itself is a common scaffold in many biologically active molecules. researchgate.net
The 4-chlorobenzyl group also plays a significant role. The chlorine atom at the para position of the phenyl ring can enhance lipophilicity, which may improve the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Halogen substituents, in general, are known to influence the electronic properties and binding affinities of molecules.
Other functional groups introduced into the core structure can further modulate activity. For example, the presence of a thiazole (B1198619) ring is found in many compounds with diverse pharmacological activities, including anticancer effects. ijcce.ac.ir The introduction of different substituents on the phenyl ring of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives has been shown to influence their cytotoxic activity, highlighting the importance of electronic features of these moieties. ijcce.ac.irijcce.ac.ir
The following table summarizes the key functional groups and their roles in molecular interactions:
| Functional Group | Role in Molecular Interactions |
| Acetamide Moiety | Acts as a hydrogen bond donor, crucial for binding to target proteins. archivepp.com |
| 4-Chlorobenzyl Group | Enhances lipophilicity and influences electronic properties for improved binding. |
| Thiazole Ring | A common scaffold in bioactive molecules, contributing to overall pharmacological activity. ijcce.ac.ir |
| Substituents on Phenyl Ring | Modulate the electronic features and can significantly impact cytotoxic activity. ijcce.ac.irijcce.ac.ir |
Structure Activity Relationship Sar Studies of N 4 Chlorobenzyl Acetamide Congeners
Impact of Halogen Substitutions on Biological Efficacy and Selectivity
The nature and position of halogen substituents on the benzyl (B1604629) ring of N-benzylacetamide analogs play a critical role in modulating their biological activity. Studies have particularly focused on the effects of chlorination and the positional isomerism of these substituents.
The presence and number of chlorine atoms on the benzyl moiety can significantly impact the pharmacological profile of N-benzylacetamide derivatives. For instance, in a series of N-benzyl substituted thiazolyl acetamides evaluated for their Src kinase inhibitory activity, the introduction of chlorine atoms influenced the potency. The 2-chlorobenzyl and 3,4-dichlorobenzyl substituted analogs demonstrated significantly lower inhibitory activities compared to the unsubstituted N-benzyl derivative. chapman.edu This suggests that the incorporation of bulky and lipophilic chlorine atoms can lead to a decrease in potency. chapman.edu
Specifically, the 3,4-dichlorobenzyl substituted analog exhibited GI50 values of 7.93-13.02 µM, a notable decrease in activity compared to the unsubstituted analog's GI50 of 1.34-2.30 µM. chapman.edu This highlights that while halogenation is a common strategy to enhance biological activity, in this scaffold, it can be detrimental.
The position of the halogen substituent on the benzyl ring is a crucial determinant of biological efficacy. A comparison between different positional isomers of chloro-substituted N-benzylacetamide analogs reveals that the substitution pattern can dramatically alter the compound's interaction with its biological target.
In the context of Src kinase inhibition, a 2-chlorobenzyl substituted analog showed significantly diminished inhibitory activity. chapman.edu While a direct comparison with a 4-chloro isomer within the same study is not provided, the data on a 4-fluorobenzyl analog (GI50 = 1.49-2.51 μM) showed only a slight decrease in activity compared to the unsubstituted compound. chapman.edu This suggests that substitution at the 4-position of the benzyl ring is better tolerated than at the 2-position. Structure-activity relationship studies have indicated that the presence of a substituent at the 4-position of the benzyl ring is important for maximal anticancer activity. chapman.edu For example, the 4-fluorosubstituted and 3,4-dichlorosubstituted analogs were effective in inhibiting cell proliferation. chapman.edu
Table 1: Impact of Halogen and Other Substitutions on the Src Kinase Inhibitory Activity of N-Benzyl Thiazolyl Acetamide (B32628) Derivatives
Influence of Benzyl and Phenyl Moiety Modifications
Modifications to the benzyl and phenyl moieties beyond halogenation have also been investigated to delineate their role in biological activity. The introduction of small alkyl groups, for example, can have a measurable effect on potency.
In the same series of N-benzyl substituted thiazolyl acetamides, the introduction of a methyl group at the 4-position of the benzyl ring resulted in an almost four-fold decrease in potency when compared to the unsubstituted analog. chapman.edu This suggests that even small, electron-donating groups can negatively influence the inhibitory activity of these compounds against Src kinase. chapman.edu The data indicates that the incorporation of bulky groups like methyl, which also increases lipophilicity, leads to decreased potency. chapman.edu
Role of Acetamide Backbone Substitutions in Bioactivity
The acetamide backbone serves as a crucial linker in this class of compounds, and its modification can significantly affect pharmacological properties. While direct studies on N-(4-chlorobenzyl)acetamide are limited, research on related structures provides insights into the importance of the acetamide moiety.
Studies on pyrazolopyrimidine scaffolds have shown that the N,N-disubstitution of the terminal acetamide is well-tolerated and provides an opportunity to introduce chemical diversity without losing affinity for the target. nih.gov This suggests that the acetamide nitrogen in N-benzylacetamide analogs could be a key point for modification to fine-tune the pharmacological profile. Further research into substitutions on the acetyl methyl group or the amide nitrogen of this compound itself could yield valuable SAR data.
Heterocyclic Ring Incorporation Effects on Pharmacological Profiles
The incorporation of heterocyclic rings into the this compound structure is a common strategy to explore new chemical space and modulate pharmacological activity. The nature of the heterocyclic ring can profoundly influence the compound's biological target and efficacy.
The thiazole (B1198619) ring, in particular, has been extensively studied as a component of N-benzylacetamide analogs, leading to the discovery of potent anticancer agents and kinase inhibitors. nih.govnih.govmdpi.comresearchgate.netchapman.edu
In an effort to understand the structure-activity relationship of the highly selective Src kinase inhibitor KX2-391, a series of N-benzyl substituted thiazolyl acetamide derivatives were synthesized and evaluated. chapman.edunih.govchapman.edu In these compounds, a thiazole ring replaces the pyridine ring of the parent compound. The unsubstituted N-benzyl derivative of this thiazole series showed significant inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 µM in two different cell lines. chapman.edunih.govchapman.edu
These thiazolyl derivatives were also evaluated for their antiproliferative activity against various human cancer cell lines, including colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM). chapman.edunih.govchapman.edu The 4-fluorobenzylthiazolyl derivative exhibited notable inhibition of cell proliferation in breast and leukemia cancer cells. chapman.edunih.govchapman.edu Interestingly, a poor correlation was observed between the Src kinase inhibitory potency and the inhibition of cell proliferation for some of these compounds, suggesting that other factors like lipid solubility and cellular uptake may also contribute to their anticancer activities. chapman.edu
In a different study, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were synthesized and evaluated as potential anticancer agents. Several of these compounds demonstrated potent cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. For instance, the derivative with an ortho-chlorine on the phenylacetamido moiety was the most active against HeLa cells, with an IC50 of 1.3 ± 0.14 µM. This highlights the potential of combining the N-benzylacetamide scaffold with a thiazole ring to develop effective anticancer agents.
Table 2: Anticancer Activity of Thiazole Ring-Containing N-Benzylacetamide Derivatives
Pyrazole Ring Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a significant pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. nih.govias.ac.inresearchgate.net The incorporation of a pyrazole ring into the this compound scaffold has been explored to generate novel congeners with potential therapeutic applications. The structure-activity relationship (SAR) of these derivatives often depends on the nature and position of substituents on both the pyrazole and the N-benzylacetamide moieties.
Synthetic strategies for creating functionalized pyrazole derivatives are diverse, often involving the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. researchgate.netresearchgate.net Modern approaches include multi-component reactions and the use of various catalytic systems to achieve high yields and regioselectivity. nih.govresearchgate.net
The biological profile of pyrazole-containing compounds is extensive, with reports of anti-inflammatory, antimicrobial, antiviral, and anticancer activities. nih.govresearchgate.netresearchgate.net For instance, certain pyrazole derivatives have shown potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. orientjchem.org The substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of these compounds.
In the context of SAR, the N-substitution on the pyrazole ring is a key determinant of biological activity. The presence of an N-aryl or N-alkyl group can significantly influence the compound's interaction with biological targets. Furthermore, substituents at positions 3, 4, and 5 of the pyrazole ring can modulate the electronic and steric properties of the molecule, thereby affecting its pharmacological profile. For example, the introduction of trifluoromethyl groups has been shown to enhance the anti-inflammatory activity of some pyrazole derivatives. orientjchem.org
While direct SAR studies on this compound congeners bearing a pyrazole ring are not extensively detailed in the provided results, the general principles of pyrazole SAR suggest that modifications at various positions of the pyrazole ring and the nature of the linker to the acetamide group would be critical for optimizing biological activity.
Triazole Ring Derivatives
The 1,2,4-triazole (B32235) ring is a prevalent heterocyclic motif in medicinal chemistry, known to be a core component in a variety of therapeutic agents with a broad spectrum of activities, including antimicrobial and antifungal properties. researchgate.netresearchgate.netscholarsresearchlibrary.com The incorporation of a triazole ring into the this compound framework has led to the development of new derivatives with significant biological potential.
SAR studies of 1,2,4-triazole derivatives often highlight the importance of the substituents at the C-3, C-5, and N-4 positions of the triazole ring. For instance, in a series of 1,2,4-triazole derivatives, the nature of the substituent at the C-5 position, such as a 4-chlorobenzyl group, has been shown to be crucial for antimicrobial activity. researchgate.net The introduction of a second 4-chlorobenzyl group at the C-3 position via a methyl linker has also been investigated. researchgate.net
Furthermore, the amino group at the N-4 position of the triazole ring serves as a versatile handle for further chemical modifications, such as the formation of Schiff bases. The reaction of the 4-amino group with various aldehydes can lead to derivatives with altered biological activity profiles. For example, the condensation with salicylaldehyde or 2,6-dichlorobenzaldehyde has been reported to yield compounds with notable antimicrobial properties. researchgate.net
The following table summarizes the structure-activity relationship of some this compound triazole congeners:
| Compound/Derivative | Modification | Biological Activity | Reference |
| 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole derivatives | Schiff base formation at N-4 | Antimicrobial activity | researchgate.net |
| 1,2,4-triazole alcohols with N-(4-chlorobenzyl) piperazine carbodithioate | Introduction of N-(4-chlorobenzyl) group | Potent antifungal activity | nih.gov |
Oxadiazole Ring Derivatives
The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of amide and ester functionalities and is recognized for its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. ijmspr.inwu.ac.thresearchgate.netwu.ac.th The synthesis of this compound congeners containing a 1,3,4-oxadiazole ring has been pursued to explore their therapeutic potential.
SAR studies on 1,3,4-oxadiazole derivatives often focus on the nature of the substituents at the C-2 and C-5 positions. For example, in a series of 2,5-disubstituted 1,3,4-oxadiazoles, the presence of a substituted phenylamino group at the C-2 position and a pyridyl group at the C-5 position was investigated for anticonvulsant activity. ijmspr.in The results indicated that the substitution pattern on the phenylamino ring influenced the activity, with the 4-chlorophenylamino derivative showing significant anticonvulsant effects. ijmspr.in
The general synthetic route to these compounds often involves the cyclization of acylhydrazones derived from the reaction of benzohydrazides with various aromatic aldehydes. wu.ac.thwu.ac.th The choice of the aromatic aldehyde is a key step in introducing diversity at one of the substitution points on the oxadiazole ring.
In several studies, 1,3,4-oxadiazole derivatives have been evaluated for their anticonvulsant properties using models such as the maximal electroshock (MES) test. ijmspr.inwu.ac.th The ability of these compounds to prevent seizures in these models is a key indicator of their potential as antiepileptic agents.
The following table presents SAR data for some oxadiazole derivatives:
| Compound/Derivative | Modification | Biological Activity | Reference |
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | 4-chlorophenylamino at C-2 | Anticonvulsant activity | ijmspr.in |
| 5-(substituted phenyl)-2-(4-hydroxyphenyl)-1,3,4-oxadiazole | Various substitutions on the phenyl ring at C-5 | Anticonvulsant activity | wu.ac.thwu.ac.th |
Morpholine Ring Derivatives
The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability, which can enhance the pharmacokinetic profile of a drug candidate. e3s-conferences.orgnih.govresearchgate.net The incorporation of a morpholine moiety into the this compound structure has been investigated to develop new compounds with a range of biological activities.
SAR studies of morpholine derivatives have revealed that the point of attachment and the nature of the substituents on the morpholine ring, as well as the rest of the molecule, are critical for determining the pharmacological effects. For instance, in a series of 2-morpholino-4-anilinoquinoline derivatives, the substitution on the anilino part of the molecule was varied to assess the impact on anticancer activity against the HepG2 cell line. nih.gov
In another study, a series of morpholine-acetamide derivatives were synthesized and evaluated for their anti-tumor activity. nih.gov The synthesis involved the reaction of 2-chloro-1-(morpholin-4-yl)ethanone with various amines, including 4-chlorobenzylamine (B54526), to yield the corresponding morpholine acetamide derivatives. nih.gov The resulting compound, 2-[(4-chlorobenzyl)amino]-1-(morpholin-4-yl)ethanone, was part of a series that was evaluated for its pharmacological properties. nih.gov
The versatility of the morpholine ring allows for its incorporation into a wide variety of molecular frameworks, leading to compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. e3s-conferences.orgresearchgate.net
The following table summarizes the SAR of some morpholine derivatives:
| Compound/Derivative | Modification | Biological Activity | Reference |
| 2-[(4-chlorobenzyl)amino]-1-(morpholin-4-yl)ethanone | 4-chlorobenzylamino group attached to the acetamide | Anti-tumor activity | nih.gov |
| 2-morpholino-4-anilinoquinoline derivatives | Varied substitutions on the C4 aniline moiety | Anticancer activity | nih.gov |
Furan Ring Derivatives
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which is present in many natural and synthetic compounds with a wide range of biological activities. ijabbr.com The introduction of a furan moiety into the this compound scaffold has been explored for the development of novel therapeutic agents.
SAR studies of furan derivatives have shown that the substitution pattern on the furan ring, as well as the nature of the groups attached to it, significantly influences the biological activity. For example, in a series of 5-(4-chlorophenyl)furan derivatives, modifications were made at other positions of the furan ring to investigate their inhibitory activity on tubulin polymerization, a target for anticancer drugs. nih.gov
Another related compound, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide, incorporates both a furan and a thiazole ring, indicating the potential for developing complex molecules with multiple heterocyclic systems to achieve desired biological effects. nih.gov
The following table highlights the SAR of some furan derivatives:
| Compound/Derivative | Modification | Biological Activity | Reference |
| 5-(4-chlorophenyl)furan derivatives | Various substitutions on the furan ring | Inhibition of tubulin polymerization | nih.gov |
| N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | Furan-2-ylmethyl group on the acetamide nitrogen | Potential biological activities | evitachem.com |
| (E)-N-(4-methoxybenzyl)-2-[5-(5-(4-chlorophenyl)furan-2-yl)-methylene)-4-oxy-thioxothiazolidine-3-yl]acetamide | 4-chlorophenyl furan moiety | Potential anti-inflammatory activity | derpharmachemica.com |
Benzofuran and Chromene Scaffoldings
Benzofuran and chromene are bicyclic heterocyclic systems that are found in a variety of natural products and synthetic compounds with significant biological activities, including antimicrobial, antiviral, and anticancer properties. rsc.orgrsc.orgnih.gov The incorporation of these scaffolds into the this compound structure represents a strategy for developing novel therapeutic agents.
SAR studies of benzofuran derivatives have demonstrated that the substitution pattern on both the benzene (B151609) and furan rings is critical for their biological activity. rsc.orgnih.gov For instance, the combination of a benzofuranone core with a chromone (B188151) or coumarin scaffold has been investigated for anticancer activity in human leukemia cells. rsc.org The results indicated that specific substitution patterns on these fused systems were able to induce apoptosis. rsc.org
Benzofuran derivatives have been shown to possess a broad spectrum of pharmacological activities, and their SAR has been a subject of interest for medicinal chemists. nih.govnih.gov The development of new synthetic methodologies has allowed for the creation of a wide range of substituted benzofurans for biological evaluation. rsc.org
Chromene derivatives have also been explored for their diverse pharmacological activities. semanticscholar.org The SAR of chromenes often depends on the oxidation state of the pyran ring and the nature of the substituents on the bicyclic system. While direct studies linking this compound with a chromene scaffold were not found in the provided search results, the known biological activities of chromenes make them an interesting scaffold for future exploration in this context.
Benzimidazole Derivatives
The benzimidazole ring system, consisting of a fusion between benzene and imidazole, is a prominent heterocyclic scaffold in medicinal chemistry. derpharmachemica.comresearchgate.net It is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govacs.org
SAR studies of benzimidazole derivatives have shown that the substitution at the N-1 and C-2 positions of the benzimidazole ring, as well as on the benzene portion, significantly influences the biological activity. acs.org For example, the introduction of different substituents at the C-2 position has been a common strategy to modulate the pharmacological properties of benzimidazole-based compounds. derpharmachemica.com
In the context of this compound congeners, the benzimidazole moiety can be incorporated in various ways. For instance, acetamide derivatives containing a benzimidazole nucleus have been synthesized and evaluated for their neuroprotective effects. nih.gov In one study, compounds such as 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide were investigated, where the acetamide group is attached to the C-2 position of the benzimidazole ring. nih.gov
The resemblance of the benzimidazole scaffold to naturally occurring purines allows these derivatives to interact with biomacromolecules such as enzymes and nucleic acids, which is a key factor in their broad range of biological activities. researchgate.netacs.org The development of benzimidazole-oxadiazole conjugates has also been explored as a strategy to enhance antiproliferative effects. nih.gov
The following table summarizes the SAR of some benzimidazole derivatives:
| Compound/Derivative | Modification | Biological Activity | Reference |
| 2-substituted benzimidazole acetamide derivatives | N-acetamide at C-2 position | Neuroprotective effects | nih.gov |
| Benzimidazole-oxadiazole conjugates | Methylene (B1212753) linker between benzimidazole and oxadiazole | Enhanced antiproliferative effects | nih.gov |
| N-substituted benzimidazole derivatives | Various substitutions at N-1 and C-2 | Anti-inflammatory activity | nih.gov |
Stereochemical Considerations in Structure-Activity Relationships
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its biological activity. In the context of this compound and its congeners, while direct stereochemical studies on this specific compound are not extensively documented in publicly available research, valuable insights can be drawn from structurally similar compounds, particularly from the well-studied anticonvulsant agent lacosamide. Lacosamide, chemically known as (R)-N-benzyl-2-acetamido-3-methoxypropionamide, shares the core N-benzyl acetamide scaffold.
Research into the anticonvulsant properties of lacosamide and its derivatives has unequivocally demonstrated the critical role of stereochemistry in their mechanism of action. Specifically, the biological activity is predominantly associated with the (R)-enantiomer. nih.govnih.gov Studies have shown a substantial difference in potency between the (R)- and (S)-isomers, with the (R)-form being the active anticonvulsant. nih.gov
This stereoselectivity suggests that the target receptor or enzyme possesses a chiral environment, leading to a specific binding orientation that is more favorable for one enantiomer over the other. The precise fit of the (R)-enantiomer into the binding site is thought to be essential for eliciting the desired pharmacological response.
In one study evaluating N-benzyl-2-acetamido-3-methoxypropionamide, the individual stereoisomers were assessed, revealing that the primary anticonvulsant activity was found in the (R)-stereoisomer. nih.gov The median effective dose (ED50) for the (R)-isomer was significantly lower than that of the (S)-isomer, indicating much greater potency. nih.gov This pronounced difference in activity between the two stereoisomers highlights the stringent stereochemical requirements for activity within this class of compounds.
While these findings are specific to lacosamide and its immediate derivatives, the fundamental principle of stereochemical influence on activity is highly likely to extend to this compound congeners. The introduction of a chiral center in analogs of this compound would be expected to result in enantiomers with differing biological activities. The spatial orientation of substituents on a chiral carbon could profoundly affect the molecule's ability to interact with its biological target. Therefore, the design and synthesis of single-enantiomer derivatives would be a crucial step in optimizing the pharmacological profile of this class of compounds.
The following table summarizes the anticonvulsant activity of the stereoisomers of a key N-benzyl acetamide derivative, illustrating the importance of stereochemistry.
| Compound | Stereoisomer | Anticonvulsant Activity (ED50 in mg/kg) |
| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-isomer | 4.5 |
| N-benzyl-2-acetamido-3-methoxypropionamide | (S)-isomer | >100 |
Data sourced from a study on N-benzyl-2-acetamidopropionamide derivatives. nih.gov
This stark contrast in activity underscores the necessity of considering stereochemical aspects in the structure-activity relationship studies of this compound and its congeners to identify the most potent and selective compounds.
Computational and in Silico Approaches in N 4 Chlorobenzyl Acetamide Research
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an N-(4-chlorobenzyl)acetamide derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking studies have been employed to predict the binding modes and estimate the binding affinities of this compound analogs with a variety of enzymes and receptors. These studies are crucial for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.
For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes implicated in neurodegenerative diseases. nih.gov Docking studies on acetamide-type compounds have explored their interactions with monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), both significant targets in this area. nih.gov In a study on 1,3,4-oxadiazole (B1194373) derivatives, a compound containing the 4-chlorobenzyl moiety, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, was docked into the 5-HT1A receptor. rsc.org The results showed a potent binding affinity with a Ki value of 1.52 nM and highlighted significant interactions with active site residues. rsc.org
Similarly, acetamide (B32628) derivatives have been docked against receptors involved in seizure disorders. Studies on pyrimidine-based acetamides have shown affinity for the GABAA receptor and the GABA-aminotransferase (GABA-AT) enzyme. japsonline.commedipol.edu.tr For example, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(4-chlorophenyl) acetamide was evaluated against these targets to elucidate its potential anticonvulsant mechanism. medipol.edu.tr Computational investigations of other related acetamides have predicted binding energies ranging from -4.3 to -6.9 kcal/mol with proteins involved in metabolism and stress response pathways. tandfonline.com
The binding interactions of more complex acetamides with the CXCR3 chemokine receptor have also been modeled. nih.gov Although the specific compound was not this compound, the study provides a framework for how such molecules anchor within the transmembrane domains of receptors. nih.gov These computational predictions are vital for structure-based drug design, allowing for the rational modification of the lead compound to enhance its binding affinity and selectivity. smolecule.com
| Derivative | Target | Docking Score / Binding Affinity | Key Interactions / Findings | Reference |
| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide | 5-HT1A Receptor | Ki = 1.52 nM | Showed significant interactions with active site residues. | rsc.org |
| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide | GABAA Receptor, GABA-AT | Not specified | Investigated to determine a possible mechanism for anticonvulsant action. | medipol.edu.tr |
| 2-chloro-N-(3-methoxyphenyl)acetamide | Various metabolic proteins | -4.3 to -6.9 kcal/mol | Docking suggested interactions with proteins in metabolism and stress response pathways. | tandfonline.com |
| N-aryl-2-(N-disubstituted) acetamide compounds | MAO-B, BChE | Not specified | Explored as potential inhibitors for neurodegenerative enzymes. | nih.gov |
| N-(2-(Benzoyl-4-chlorophenyl)-2-phenoxyacetamide | Not specified | Not specified | Computational studies suggested for providing insights into potential binding modes. ontosight.ai | ontosight.ai |
Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For this compound and its analogs, understanding the preferred conformations is key to comprehending their interaction with biological targets.
Crystal structure analysis and computational modeling of related acetamides reveal important conformational features. For example, in 2-chloro-N-(4-chlorobenzyl)acetamide, the N-H bond is noted to adopt a syn conformation relative to the methyl group. In other structures like 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is significantly distorted from planarity, with a twist angle of 23.5° between the hydroxybenzene and acetamide groups. nih.gov The planarity of the acetamide group itself is often influenced by intramolecular hydrogen bonds.
In more complex systems, such as hydantoin-based peptidomimetics incorporating an this compound moiety, computational tools like combined Monte Carlo–Molecular Mechanics (MM) are used to search for conformers that mimic secondary protein structures like α-helices or β-turns. nih.gov For a pyridazine (B1198779) derivative with a 2-chlorobenzyl group, crystallographic data revealed a dihedral angle of 14.7° between the fluorobenzene (B45895) ring and the acetamide group, a conformation partly determined by an intramolecular C-H···O hydrogen bond. iucr.org This kind of detailed structural information is vital for accurately modeling how the ligand fits into the binding site of its target protein. nih.goviucr.org
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological activity. This model then serves as a template for designing or screening new compounds.
For derivatives related to this compound, pharmacophore models have been developed to predict their potential as therapeutic agents. In the field of anticonvulsant research, pharmacophore mapping of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-acetamide derivatives was performed by comparing them to standard drugs like phenytoin (B1677684) and carbamazepine. srce.hrnih.gov This analysis suggested that these compounds might exert their anticonvulsant effects through similar mechanisms as established drugs. srce.hrnih.gov
Another significant application has been in the development of anti-HIV agents. A pharmacophore model for non-nucleoside reverse transcriptase inhibitors (NNRTIs) was established, which included N-(4-chlorophenyl)acetamide as a key structural template. researchgate.net This model helps in designing new quinolin-2-one derivatives with potential activity against HIV-1 reverse transcriptase. researchgate.net Similarly, pharmacophore modeling for N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide has been suggested to identify the critical functional groups responsible for its activity.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbital energies, and charge density, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.
For this compound and its analogs, DFT calculations have been used to elucidate their electronic structure. uq.edu.au Studies on related compounds like N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide have shown that the chlorine substituents act as electron-withdrawing groups, significantly influencing the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps determine the chemical reactivity and kinetic stability of the molecule.
DFT has also been employed to map electrostatic potential surfaces, highlighting electron-rich and electron-poor regions that are crucial for ligand-receptor interactions. For various acetamide derivatives, these calculations help in understanding how the electronic properties correlate with biological activity. nih.govevitachem.com For example, in a study of N-aryl-2-(N-disubstituted) acetamide compounds, DFT was used to calculate properties like dipole moment and polarizability, which were then compared with a reference acetamide to rationalize their potential as enzyme inhibitors. nih.govsemanticscholar.org
In Silico Optimization Strategies for Lead Compound Development
In silico optimization involves using computational data to guide the chemical modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The insights gained from molecular docking, pharmacophore modeling, and quantum chemical calculations are integrated to design new analogs with enhanced performance.
Research on this compound derivatives illustrates this process. For example, after identifying a series of benzofuran-acetamide derivatives with anticonvulsant activity, pharmacophore models and docking studies can guide the synthesis of new compounds with optimized substitutions. researchgate.net The goal is to enhance interactions with the target receptor or enzyme, thereby increasing potency.
In the context of anti-HIV drug design, the pharmacophore model derived from N-(4-chlorophenyl)acetamide was used to guide the synthesis of novel quinolin-2-one derivatives. researchgate.net This structure-activity relationship (SAR) study, supported by computational modeling, is a classic example of lead optimization. Similarly, for compounds with potential anti-inflammatory or anticancer properties, in silico methods can suggest modifications, such as introducing hydrolyzable groups to create prodrugs with better bioavailability or altering substituents to improve target binding. evitachem.com
Prediction of Pharmacodynamic Profiles through Computational Methods
Computational methods are increasingly used to predict the pharmacodynamic and pharmacokinetic properties of drug candidates, a field often referred to as in silico ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources.
For this compound and its analogs, computational tools have been used to predict properties like lipophilicity (log P), which is a key determinant of a drug's ability to cross cell membranes. researchgate.net Chemometric methods have been applied to N-(substituted phenyl)-2-chloroacetamides to show that their chromatographic behavior can successfully describe their lipophilicity and pharmacokinetic profiles. researchgate.net
In silico ADME and toxicity predictions have been performed for various derivatives containing the 4-chlorobenzyl group. evitachem.comlookchem.com These studies assess whether the compounds adhere to established criteria for drug-likeness, such as Lipinski's Rule of Five, and predict their potential for oral bioavailability and lack of toxicity. researchgate.net By evaluating these properties computationally, researchers can prioritize which compounds to advance to more rigorous and expensive experimental testing. researchgate.net
Derivatives and Analogues: Advancements and Research Directions
Design and Synthesis of Novel N-(4-Chlorobenzyl)acetamide Derivatives for Specific Therapeutic Areas
The design of novel derivatives based on the this compound core often employs a strategy of molecular hybridization, where the core structure is combined with other known pharmacophores to enhance or introduce specific biological activities. The synthesis of these new chemical entities is typically achieved through straightforward and adaptable chemical reactions.
A primary and widely reported method for synthesizing the parent scaffold involves the acylation of 4-chlorobenzylamine (B54526) with an appropriate acetylating agent, such as chloroacetyl chloride. This reaction generally proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride, forming the fundamental amide bond. The reaction is often carried out in an inert aprotic solvent like dichloromethane (B109758) or toluene (B28343), with a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
From this core structure, a variety of derivatives have been synthesized to target specific therapeutic areas:
Anticancer Agents: Researchers have focused on creating derivatives by introducing heterocyclic moieties known for their cytotoxic effects. For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were designed by combining the 4-(4-chlorophenyl)thiazole pharmacophore with phenylacetamide groups, aiming to create potent anticancer agents. ijcce.ac.ir Another approach involves conjugating the acetamide structure with quinazolinone, a heterocyclic system known for its diverse biological activities, to produce compounds like 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. nih.govresearchgate.net Synthesis of these complex molecules involves multi-step pathways, often starting with the creation of the heterocyclic core, followed by the attachment of the chloroacetamide side chain and subsequent reaction with various amines. nih.gov
Antimicrobial Agents: The this compound scaffold has been modified to develop new antimicrobial and antifungal compounds. The presence of halogen atoms is often associated with enhanced antimicrobial properties. Derivatives have been synthesized by incorporating sulfonamide groups, which are well-known for their antibacterial activity. nih.govscispace.com The synthesis of these sulfonamide-acetamide hybrids involves reacting chloroacetamide derivatives with various arylamines in ethanol. nih.govscispace.com
Neurological and Inflammatory Diseases: The structural features of this compound derivatives, particularly when combined with moieties like indole (B1671886), suggest potential applications in treating neurological disorders or inflammatory diseases. smolecule.com The synthesis of such compounds, for example N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide, involves the functionalization of the indole ring followed by amide coupling with the 4-chlorobenzyl portion. smolecule.com
The synthetic versatility of the acetamide linkage allows for the introduction of a wide range of substituents on both the N-benzyl group and the acetyl group, enabling the generation of large libraries of compounds for biological screening.
Identification of Lead Compounds for Drug Development Pipelines
The exploration of this compound derivatives has led to the identification of several promising lead compounds for various drug development pipelines. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The N-substituted acetamide framework has proven to be a fertile ground for discovering such candidates.
Anticancer Leads: Several studies have identified acetamide derivatives with significant cytotoxic activity against various cancer cell lines. For example, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide derivatives, compound 8a , which features an ortho-chloro substitution on a terminal phenyl ring, was identified as the most active derivative against HeLa cervical cancer cells, with an IC₅₀ value of 1.3 µM. ijcce.ac.ir In another study, sulfonamide-acetamide derivatives were screened against human lung (A-549) and breast (MCF-7) cancer cell lines, with several compounds showing significant activity compared to the reference drug 5-Fluorouracil. nih.govscispace.com A series of quinazolinone-acetamide derivatives also yielded promising results; compound 5 from this series showed good anticancer activity in an MTT assay. nih.govresearchgate.net These compounds are considered valuable leads for the development of novel antineoplastic agents. ijcce.ac.ir
Antimicrobial Leads: The inherent antimicrobial and antifungal properties of halogenated acetamides make them attractive starting points for new anti-infective drugs. Research has shown that 2-chloro-N-(4-chlorobenzyl)acetamide exhibits significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. Furthermore, the synthesis of theophylline-linked 1,2,4-triazole (B32235) compounds bearing an N-phenylacetamide moiety resulted in derivatives with potent antibacterial activity. Compound 4g , with a 3,4-dimethylphenyl group, showed a very low minimum inhibitory concentration (MIC) of 0.28 µg/mL against B. subtilis. frontiersin.org
Other Therapeutic Areas: The versatility of the scaffold allows for its consideration in other areas. For instance, N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide has been proposed as a potential lead compound for developing drugs targeting neurological or inflammatory conditions due to its unique structure combining indole and acetamide features. smolecule.com
The table below summarizes key findings for selected lead compounds derived from the this compound scaffold.
| Derivative Class | Lead Compound Example | Therapeutic Area | Key Findings |
| Thiazole-Acetamides | Compound 8a (ortho-chloro derivative) | Anticancer | IC₅₀ = 1.3 µM against HeLa cells. ijcce.ac.ir |
| Quinazolinone-Acetamides | Compound 5 | Anticancer | Demonstrated good activity in MTT assays. nih.govresearchgate.net |
| Sulfonamide-Acetamides | Various Derivatives | Anticancer, Antimicrobial | Significant activity against A-549 and MCF-7 cancer cell lines; broad-spectrum antimicrobial activity. nih.govscispace.com |
| Halogenated Acetamides | 2-chloro-N-(4-chlorobenzyl)acetamide | Antimicrobial | MIC = 4.69 µM against Bacillus subtilis. |
| Theophylline-Triazole-Acetamides | Compound 4g (3,4-dimethylphenyl) | Antimicrobial | MIC = 0.28 µg/mL against B. subtilis. frontiersin.org |
| Indole-Acetamides | N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide | Neurological/Inflammatory | Proposed as a lead compound based on its hybrid structure. smolecule.com |
Rational Drug Design Strategies Based on SAR and Computational Insights
Rational drug design for this compound derivatives heavily relies on understanding the structure-activity relationship (SAR) and leveraging computational tools to predict and optimize molecular interactions with biological targets. pharmacyconcepts.in This approach moves beyond random screening to a more targeted discovery of potent and selective molecules.
Structure-Activity Relationship (SAR) Studies: SAR studies investigate how changes in the chemical structure of a compound affect its biological activity. For this compound analogues, SAR has provided crucial insights:
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the acetamide moiety significantly influence activity. In a study of theophylline-triazole hybrids, it was found that both electron-donating and electron-withdrawing groups on the aryl ring of the N-phenylacetamide portion increased inhibitory potential against the Hepatitis C virus protease compared to an unsubstituted ring. frontiersin.org The most potent compound in that series featured a chloro group at the para-position. frontiersin.org
Modifications of the Acetamide Linker: The acetamide group itself is a key structural feature. Its presence in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives was credited for their cell growth inhibition in MTT assays. researchgate.net Altering the linker between the aromatic systems can modulate activity and specificity.
Terminal Group Variations: In the design of benzamide (B126) analogues as nicotinic receptor modulators, SAR studies showed that increasing the chain length of an alkoxy group attached to the benzamide core led to decreased potency, suggesting steric limitations within the receptor's binding pocket. nih.gov Similarly, for this compound derivatives, modifications at the terminus opposite the chlorobenzyl group are a common strategy to tune activity. nih.gov
Computational Insights and Molecular Docking: Computational chemistry, particularly molecular docking, has become an indispensable tool in the rational design of this compound derivatives. Docking studies predict how a ligand (the drug candidate) binds to the three-dimensional structure of a biological target, such as an enzyme or receptor.
Target Identification and Binding Mode Analysis: For a series of sulfonamide-acetamide derivatives, molecular docking was performed to understand their mode of action as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in cancer and microbial pathways. nih.govscispace.com The studies showed good binding interactions within the active site of DHFR, helping to rationalize the observed biological activity. nih.govscispace.com Similarly, docking studies of quinazolinone-acetamide derivatives helped identify compounds with better predicted anticancer potency, marking them as leads for further design. nih.govresearchgate.net
Pharmacophore Modeling: Ligand-based drug design uses the knowledge of molecules that bind to a target to derive a pharmacophore model—the essential three-dimensional arrangement of functional groups required for biological activity. pharmacyconcepts.in This approach was used to identify benzamide analogues as nicotinic receptor ligands and can be applied to this compound derivatives to guide the synthesis of new compounds with a higher probability of being active. nih.gov
These rational design strategies, combining SAR and computational insights, accelerate the drug discovery process by allowing researchers to prioritize the synthesis of the most promising compounds, thereby saving time and resources. researchgate.net
Exploration of this compound as Chemical Probes in Biological Systems
While this compound and its analogues are primarily developed as therapeutic leads, their structural framework holds potential for adaptation into chemical probes. Chemical probes are small molecules used as tools to study biological systems, such as identifying the cellular targets of a drug or elucidating a biological pathway. nih.gov
The development of a therapeutic candidate into a chemical probe involves chemically modifying the molecule to include a reporter or a reactive group without significantly diminishing its affinity for its biological target. Although specific examples of this compound being used as a chemical probe are not extensively documented, the principles of probe design can be readily applied to this scaffold.
Potential Design Strategies for Chemical Probes:
Photoaffinity Labeling: A common strategy is to introduce a photoreactive group (e.g., a diazirine or benzophenone) onto the core scaffold. When this modified probe binds to its target protein and is exposed to UV light, the photoreactive group forms a covalent bond with the protein. This allows for the subsequent isolation and identification of the target protein. A minimalist photoaffinity probe based on the this compound structure could be designed to map its protein targets in living cells, similar to strategies used for natural products like honokiol. nih.gov
Affinity-Based Probes: An alternative approach involves attaching a "handle," such as a biotin (B1667282) tag or a clickable alkyne group, to the this compound molecule via a linker. This handle allows for the capture and purification of the probe-protein complex on an affinity matrix (e.g., streptavidin beads for biotin). This technique is instrumental in target identification and validation.
Fluorescent Probes: Incorporating a fluorophore into the structure would allow for the visualization of the molecule's distribution within cells and tissues using fluorescence microscopy. This can provide valuable information about where the compound accumulates and potentially interacts with its targets.
The this compound scaffold, with its synthetic tractability, is a suitable candidate for such modifications. By understanding the SAR of a series of analogues, chemists can identify positions on the molecule where modifications for probe development are least likely to interfere with biological activity. The use of this compound-based chemical probes could be a powerful future research direction to fully understand the molecular mechanisms behind their therapeutic effects and to identify new biological targets. acs.org
Experimental Methodologies and Techniques in N 4 Chlorobenzyl Acetamide Research
In Vitro Biological Activity Assays
The antimicrobial potential of compounds related to N-(4-chlorobenzyl)acetamide is often evaluated by determining the Minimum Inhibitory Concentration (MIC). This assay quantifies the lowest concentration of a compound that prevents visible growth of a microorganism.
While specific MIC data for this compound is not extensively documented in the available research, studies on its derivatives highlight the antimicrobial interest in this class of molecules. For instance, a related compound, 2-chloro-N-(4-chlorophenyl)acetamide, has demonstrated antifungal activity against Trichophyton asteroides with an MIC value of 6.25 μg/mL. In another study, various N-(4-halobenzyl)amides were tested against different Candida species. One of the synthesized halogenated amides showed a significant antifungal effect against Candida krusei with an MIC of 7.8 µg/mL. researchgate.net
Derivatives incorporating a thiazole (B1198619) moiety have also been assessed. For example, Schiff's bases of an imidazolin-5-one derivative containing a 4-chlorobenzylidene group were tested against several bacteria and fungi, with some derivatives showing an MIC of 100 μg/mL against Staphylococcus aureus. orientjchem.org The tube dilution method is a common technique for these determinations. nih.gov
Table 1: MIC Values for this compound Derivatives Against Various Microorganisms
| Compound/Derivative | Microorganism | MIC Value | Reference |
|---|---|---|---|
| 2-chloro-N-(4-chlorophenyl)acetamide | Trichophyton asteroides | 6.25 µg/mL | |
| Halogenated benzylamide derivative | Candida krusei | 7.8 µg/mL | researchgate.net |
| Imidazolin-5-one Schiff's base derivative | Staphylococcus aureus | 100 µg/mL | orientjchem.org |
Cytotoxicity assays are fundamental in anticancer research to evaluate the ability of a compound to kill or inhibit the proliferation of cancer cells. The Sulforhodamine B (SRB) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are two of the most common methods employed for this purpose.
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass. This assay has been used to evaluate the cytotoxic effects of derivatives of this compound. For example, derivatives of N-(4-Bromo-2-chlorophenyl)acetamide were screened for their anticancer activity against the MCF-7 human breast cancer cell line using the SRB assay, with some derivatives showing potent growth inhibition. nih.govresearchgate.net
The MTT assay is another colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells. Phenylacetamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including MCF-7, MDA-MB-468 (human breast cancer), and PC-12 (rat pheochromocytoma), using the MTT assay. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicated that some derivatives possess significant cytotoxic activity. tbzmed.ac.ir For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines, with one derivative showing an IC50 of 1.3 µM against HeLa cells. ijcce.ac.irijcce.ac.ir
Table 2: Cytotoxicity (IC50) of Phenylacetamide Derivatives in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Derivative | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | N-Butyl-2-(3-fluorophenyl)acetamide | 1.5±0.06 | tbzmed.ac.ir |
| MDA-MB-468 | N-Butyl-2-(4-nitrophenyl)acetamide | 0.76±0.09 | tbzmed.ac.ir |
| PC-12 | N-Butyl-2-(3-chlorophenyl)acetamide | 0.67±0.12 | tbzmed.ac.ir |
| HeLa | N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-(o-chlorophenyl)acetamido)acetamide | 1.3±0.14 | ijcce.ac.ir |
Enzyme inhibition assays are used to determine the effect of a compound on the activity of a specific enzyme. These assays are crucial for understanding the mechanism of action of a potential drug.
Research into derivatives of this compound has explored their potential as enzyme inhibitors. One study investigated a series of N-substituted sulfonamides and found that N-(4-{[(4-chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide was a potential inhibitor of the lipoxygenase enzyme, with an IC50 value of 135.31 ± 0.81 µM. turkjps.org Another study on quinoline-based α-glucosidase inhibitors synthesized derivatives of 2-((3-(benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-arylacetamide, with some showing potent inhibition of α-glucosidase. nih.gov While these studies are on complex derivatives, they suggest that the acetamide scaffold can be a component of enzyme inhibitors. There is also a suggestion that 2-chloro-N-(4-chlorobenzyl)acetamide may exert its biological effects through interaction with enzymes.
Receptor binding assays are used to measure the affinity of a ligand (in this case, a derivative of this compound) for a specific receptor. These assays are fundamental in pharmacology for identifying compounds that can modulate receptor function.
Direct receptor binding studies on this compound are not widely reported. However, research on related structures provides some context. For instance, N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenyl)acetamide has been identified as a high-affinity ligand for the human serotonin (B10506) 5-HT7 receptor. evitachem.com Another study suggested that N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride may have potential binding to neurotransmitter receptors. smolecule.com Furthermore, a series of novel triaryl sulfonamide derivatives were evaluated for their binding affinity to cannabinoid receptors, with one derivative containing a p-chlorobenzyl group showing a Ki of 37 nM for the CB2 receptor. nih.gov These findings, although on more complex molecules, indicate that the 4-chlorobenzyl acetamide moiety can be a component of receptor-active compounds.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. It can be employed to study various cellular responses, including apoptosis (programmed cell death), cell cycle progression, and the expression of specific proteins.
While there are no specific reports on the use of flow cytometry to study the cellular effects of this compound, this technique has been applied to its derivatives. For example, in a study on an acetamide derivative, NPOA, flow cytometry was used with Annexin V/propidium iodide (PI) staining to demonstrate that it enhanced camptothecin-induced apoptosis in human non-small-cell lung cancer cells. nih.gov The same study also used dihydroethidium (B1670597) (DHE) staining with flow cytometry to show an increase in reactive oxygen species (ROS) production. nih.gov In another investigation, flow cytometry was used to show that a chromone (B188151) derivative containing an acetamide moiety arrested the cell cycle of MGC-803 gastric cancer cells in the G2/M phase. nih.gov
The tube dilution method is a classic technique for determining the MIC of an antimicrobial agent. It involves preparing a series of dilutions of the test compound in a liquid growth medium in test tubes, which are then inoculated with a standardized number of microorganisms.
This method has been employed in the evaluation of the antimicrobial activity of various derivatives of this compound. For instance, the antimicrobial activity of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives was assessed using a tube dilution method against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Similarly, the MICs of a series of quinoxaline (B1680401) derivatives linked to acetamide were determined using a broth micro-dilution method, which is a miniaturized version of the tube dilution technique. ripublication.com Another study on thiazole derivatives also utilized the tube dilution method to test for antimicrobial activity. amazonaws.com This technique allows for the quantitative determination of the concentration of a compound required to inhibit microbial growth. mdpi.com
Preclinical In Vivo Efficacy Studies in Animal Models
The investigation of the pharmacological effects of this compound would typically involve a battery of in vivo tests in animal models to ascertain its potential therapeutic activities. These models are crucial for understanding the compound's effects on complex biological systems.
The Maximal Electroshock Seizure (MES) model is a primary screening tool for identifying compounds with potential anticonvulsant properties, particularly those effective against generalized tonic-clonic seizures. In this test, an electrical stimulus is applied to induce a seizure, and the ability of a test compound to prevent or delay the onset of the seizure is measured.
Despite the common use of the MES model for evaluating acetamide derivatives, a thorough review of available scientific literature did not yield specific research findings on the evaluation of this compound in this model. nih.govderpharmachemica.comspectrabase.com
Eddy's hot plate method is a widely used and reliable test to screen for the central analgesic activity of chemical compounds. The method involves placing an animal on a heated plate and measuring the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping. An increase in this latency period after administration of a compound suggests analgesic effects.
While various acetamide derivatives have been assessed for their analgesic potential using this method, specific studies detailing the analgesic activity of this compound in the Eddy's hot plate model were not found in the reviewed literature. uobaghdad.edu.iqspectrabase.com
The Forced Swimming Test (FST) is a behavioral test in rodents that is widely used to screen for potential antidepressant efficacy. The test is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease struggling and remain immobile. Antidepressant compounds are known to reduce the duration of this immobility.
Although the FST is a standard model for assessing antidepressant potential, and various acetamide-related compounds have been investigated using this method, no specific data on the effects of this compound in the forced swimming test could be located in the available research. unimi.it
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of newly synthesized chemical compounds like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy identifies the different types of hydrogen atoms, while ¹³C NMR spectroscopy identifies the different types of carbon atoms.
Table 1: Representative ¹H NMR Spectral Data for a Related Acetamide
| Compound Name | Proton | Chemical Shift (δ ppm) |
|---|---|---|
| 2-chloro-N-(4-chlorobenzyl)acetamide | Amide (NH) | ~8.5–9.5 (broad) |
| Aromatic (C₆H₄) | ~7.3–7.5 | |
| Methylene (B1212753) (CH₂Cl) | ~4.1 (singlet) |
Data is illustrative for a related compound and not for this compound.
Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon (C=O), the methylene carbon, and the carbons of the aromatic ring.
Table 2: Representative ¹³C NMR Spectral Data for a Related Acetamide
| Compound Name | Carbon | Chemical Shift (δ ppm) |
|---|---|---|
| N-(4-chlorophenyl)acetamide (isomer) | Carbonyl (C=O) | 168.50 |
| Aromatic (C-Cl) | 129.00 | |
| Aromatic (C-N) | 137.90 | |
| Aromatic (CH) | 124.34, 119.95 | |
| Methyl (CH₃) | 24.59 |
Data is for an isomeric compound and not for this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key characteristic absorption bands are expected for the amide functional group in this compound.
While the specific IR spectrum for this compound is not available, the spectrum of the related compound 2-chloro-N-(4-chlorobenzyl)acetamide shows characteristic absorptions for the N-H stretch and the C=O (amide I) stretch. The C-Cl stretching vibrations are also expected to appear in the fingerprint region.
Table 3: Representative IR Absorption Bands for a Related Acetamide
| Compound Name | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 2-chloro-N-(4-chlorobenzyl)acetamide | N-H Stretch | ~3280 |
| C=O Stretch | ~1650 | |
| N-H Bend | ~1540 | |
| C-Cl Stretch | 785–540 |
Data is illustrative for a related compound and not for this compound.
Mentioned Compounds
X-ray Crystallography for Molecular Structure Confirmation and Intermolecular Interactions
In related N-aryl acetamide structures, single-crystal X-ray diffraction studies consistently reveal the importance of intermolecular hydrogen bonding in dictating the crystal packing. nih.gov The most significant of these interactions is the hydrogen bond formed between the amide nitrogen (N–H group), acting as a hydrogen bond donor, and the carbonyl oxygen (C=O group) of an adjacent molecule, acting as an acceptor. nih.gov This N–H···O interaction typically results in the formation of infinite one-dimensional chains or more complex two-dimensional networks, which stabilize the crystal lattice. nih.govresearchgate.net
For this compound, a crystallographic analysis would determine key parameters such as the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. nih.gov It would also provide precise measurements for the C–Cl, C=O, and C–N bond lengths and the torsion angles that define the molecule's shape. In many similar amide structures, the conformation of the N–H bond is found to be anti to the C=O bond. nih.gov
Table 2: Representative Crystallographic Data for an Acetamide Derivative This table is based on data for closely related compounds and represents the type of information obtained from an X-ray crystallographic study of this compound. nih.govnih.gov
| Parameter | Description | Typical Value / System |
| Crystal System | The basic geometric framework of the crystal. | Monoclinic or Triclinic |
| Space Group | The crystal's symmetry group. | P2₁/c or P-1 |
| Unit Cell: a (Å) | Length of the 'a' axis of the unit cell. | ~ 7-12 Å |
| Unit Cell: b (Å) | Length of the 'b' axis of the unit cell. | ~ 5-23 Å |
| Unit Cell: c (Å) | Length of the 'c' axis of the unit cell. | ~ 9-26 Å |
| Unit Cell: β (°) | Angle of the 'β' axis for monoclinic systems. | ~ 99-102° |
| Volume (ų) | The volume of the unit cell. | ~ 700-1500 ų |
| Z | The number of molecules per unit cell. | 2 or 4 |
| Key Interaction | Dominant intermolecular force. | N–H···O Hydrogen Bond |
| H-Bond Geometry | Donor-Acceptor Distance (N···O) | ~ 2.8 - 3.2 Å |
Future Perspectives and Uncharted Research Avenues for N 4 Chlorobenzyl Acetamide
Expanding the Therapeutic Spectrum of N-(4-Chlorobenzyl)acetamide Derivatives
The foundational structure of this compound offers a flexible platform for creating new derivatives with potentially new or enhanced therapeutic benefits. Researchers are investigating modifications to the acetamide (B32628) and benzyl (B1604629) components to alter the compound's biological and chemical properties. The addition of various chemical groups to the phenyl ring or the substitution of the acetyl group could result in compounds with better strength, selectivity, and how they are processed by the body.
A key area of interest is the development of derivatives with anticonvulsant properties. Some N-benzylacetamide derivatives have shown effectiveness in animal models of epilepsy. Future work could involve creating and testing a wide range of this compound analogs to find promising candidates with strong anticonvulsant effects and a good safety profile. researchgate.net
Another potential application is in cancer treatment. The N-benzylacetamide structure is found in some known histone deacetylase (HDAC) inhibitors, which are used in cancer therapy. lookchem.com By altering the structure of this compound, it may be possible to create new HDAC inhibitors or compounds that affect other cancer-related biological pathways. researchgate.netlookchem.com In fact, some acetamide derivatives have already shown potential as anticancer agents. researchgate.net
Furthermore, the potential for this compound derivatives to act as anti-inflammatory and pain-relieving agents is a significant area for future research. researchgate.net Chronic inflammation and pain are complex issues that require new treatment options. By studying how the structure of these derivatives relates to their activity, researchers could design compounds with improved anti-inflammatory and pain-relieving effects. researchgate.net
Table 1: Potential Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Potential Mechanism/Target | Supporting Evidence |
|---|---|---|
| Anticonvulsant | Modulation of ion channels or neurotransmitter systems | Activity of N-benzylacetamide derivatives in epilepsy models. researchgate.net |
| Anticancer | Histone deacetylase (HDAC) inhibition. lookchem.com | Structural similarity to known HDAC inhibitors; some acetamide derivatives show anticancer properties. researchgate.netlookchem.com |
| Anti-inflammatory | Inhibition of inflammatory pathways | Some acetamide derivatives have shown anti-inflammatory properties. researchgate.net |
| Analgesic | Modulation of pain signaling pathways | Some acetamide derivatives have shown pain-relieving characteristics. researchgate.net |
| Antimicrobial | Disruption of microbial cell processes | Some acetamide derivatives have shown antimicrobial and antifungal properties. lookchem.comontosight.ai |
| Antitubercular | Inhibition of essential enzymes in Mycobacterium tuberculosis | Some acetamide derivatives have been identified as potential antitubercular agents. researchgate.net |
Integration of Advanced Omics Technologies in Mechanistic Studies
A thorough understanding of how this compound and its derivatives work at a molecular level is essential to unlock their full therapeutic potential. The use of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can offer a detailed view of the molecular changes these compounds cause in biological systems. frontiersin.orgnih.govnih.gov
For instance, transcriptomics can show which genes are activated or suppressed after treatment with this compound, providing clues about the cellular pathways it influences. Proteomics can identify the specific proteins the compound interacts with or whose levels are changed. frontiersin.orgnih.govplos.org Metabolomics can reveal how the compound affects metabolic pathways. frontiersin.orgnih.govmdpi.com
By combining data from these different omics fields, researchers can create detailed molecular maps of the compound's mechanism of action. frontiersin.orgmdpi.com This "systems biology" approach can help identify new therapeutic targets, predict possible side effects, and find biomarkers to identify patients who are most likely to benefit from the treatment. researchgate.net
Development of Targeted Delivery Systems for Enhanced Efficacy
While this compound and its derivatives may show promising biological activity, their use in medicine can be limited by issues such as poor solubility, low absorption by the body, or unintended effects on healthy tissues. openaccessjournals.comnih.gov Developing targeted delivery systems can address these issues and improve the effectiveness of these compounds. openaccessjournals.comnih.gov
Nanoparticle-based systems, like liposomes and polymeric nanoparticles, can enclose this compound, improving its solubility and protecting it from breaking down too early. openaccessjournals.commdpi.comnih.govmdpi.com These nanoparticles can also be designed with specific molecules on their surface that bind to receptors found on diseased cells, such as cancer cells. nih.gov This targeted method can increase the drug's concentration where it is needed most, while reducing its impact on healthy parts of the body, thus lowering the risk of side effects. openaccessjournals.com
Another approach is to create "prodrugs" of this compound. A prodrug is an inactive version of a drug that becomes active once it is in the body, often at the specific site of disease. This can be done by attaching a temporary chemical group to the main compound that is removed by enzymes or specific conditions present in the target tissue.
Table 2: Advanced Drug Delivery Strategies for this compound
| Delivery System | Description | Potential Advantages |
|---|---|---|
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs; can be surface-modified for targeting. openaccessjournals.com |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled and sustained drug release; improved drug stability; can be targeted. openaccessjournals.commdpi.com |
| Micelles | Self-assembling core-shell structures in aqueous solutions. | Can solubilize poorly water-soluble drugs; small size allows for accumulation in tumor tissues. nih.gov |
| Dendrimers | Highly branched, tree-like macromolecules. | Well-defined structure; high drug-loading capacity; can be functionalized for targeting. nih.govnih.gov |
| Prodrugs | Inactive drug precursors that are metabolized into the active form in the body. | Improved absorption and distribution; site-specific drug activation. |
Application in Novel Biological Pathways and Disease Models
The investigation of this compound and its derivatives should extend beyond their currently known or predicted biological effects. There is great potential for finding new uses by testing these compounds across a broad range of biological pathways and disease models. mdpi.com
High-throughput screening (HTS) can be used to test a large collection of this compound derivatives in numerous cellular and biochemical tests that represent different diseases. This broad approach could lead to the discovery of unexpected therapeutic uses. For instance, a compound might show activity in a screen for modulators of autophagy, a cellular process involved in neurodegenerative diseases and cancer.
Additionally, using advanced disease models, such as patient-derived organoids and animal models that more closely mimic human diseases, can offer more reliable predictions of how these compounds might work in humans. Testing this compound derivatives in these advanced models can help confirm their effectiveness and provide a stronger basis for moving them into clinical trials.
Collaborative Research Frameworks for Accelerating Discovery
The process of turning a promising chemical compound into an approved medication is a long, difficult, and costly one. To speed up the discovery and development of therapies based on this compound, collaborative research efforts are vital.
These partnerships can unite academic researchers with expertise in medicinal chemistry, pharmacology, and molecular biology with industry partners who have the resources and experience in drug development, clinical trials, and navigating regulatory requirements. Open innovation models, where data and knowledge are shared more openly among partners, can create a more efficient and effective research environment.
Public-private partnerships can also play a key role by providing funding and infrastructure to support early-stage research and help bridge the gap between academic discovery and commercial development. By working together, different stakeholders can combine their resources and expertise to overcome the hurdles of drug discovery and bring new and effective treatments to patients more quickly.
Q & A
What are the most reliable synthetic routes for N-(4-chlorobenzyl)acetamide, and how do reaction conditions influence yield?
This compound is synthesized via nucleophilic substitution or multicomponent reactions. A common method involves reacting 4-chlorobenzylamine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Alternative approaches include isocyanide-based multicomponent reactions (MCRs), where yields depend on solvent polarity, temperature (typically 0–25°C), and stoichiometric ratios of reagents. For example, using a 1:1 molar ratio of 4-chlorobenzylamine to acetylating agent in dichloromethane yields ~85% product, while polar aprotic solvents like DMF may reduce yields due to side reactions .
How can researchers resolve discrepancies in NMR data for this compound derivatives?
Contradictions in spectral data (e.g., unexpected splitting in -NMR) often arise from impurities, solvent effects, or dynamic processes. For instance, the acetamide proton (NH) in this compound appears as a triplet () at δ 8.96 ppm in DMSO-d due to hydrogen bonding, but may split differently in CDCl . To mitigate ambiguity:
- Use high-resolution NMR (≥500 MHz) and standardize solvent/temperature.
- Compare with computational predictions (DFT-based chemical shift calculations).
- Validate purity via HPLC or melting point analysis (e.g., mp = 160–162°C for the pure compound) .
What methodologies are recommended for crystallographic characterization of this compound analogs?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. Key steps include:
- Crystallization : Use slow evaporation in ethanol/water (3:1) to obtain colorless crystals.
- Data collection : Resolve structures at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Analysis : Refine using SHELXL-97, ensuring R-factors < 0.04. For example, the crystal structure of a derivative, (E)-N-(4-chlorobenzyl)-2-(phenoxy)acetamide, revealed a planar acetamide group with intermolecular C=O···H-N hydrogen bonds stabilizing the lattice .
How can computational modeling optimize the design of this compound-based bioactive compounds?
Density Functional Theory (DFT) and molecular docking are used to predict reactivity and binding affinity. For example:
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. A lower gap (<4 eV) correlates with higher reactivity in nucleophilic environments .
- Docking : Screen against target proteins (e.g., SARS-CoV-2 M) using AutoDock Vina. Derivatives with tetrazole moieties show enhanced binding (ΔG = −7.2 kcal/mol) due to halogen bonding with 4-chlorophenyl groups .
What strategies address low solubility of this compound in aqueous assays?
The compound’s low water solubility (<1 mg/mL at 25°C) can hinder biological testing. Solutions include:
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .
How should researchers evaluate the antimicrobial activity of this compound derivatives?
Adopt standardized protocols (CLSI guidelines):
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- Time-kill studies : Monitor bactericidal effects over 24 hours. Derivatives with piperazine substituents exhibit MIC values of 8–16 μg/mL, likely due to membrane disruption .
- Resistance profiling : Compare with reference drugs (e.g., ciprofloxacin) to identify cross-resistance risks.
What advanced spectroscopic techniques validate tautomeric forms in this compound analogs?
Tautomerism (e.g., keto-enol) can be resolved via:
- Variable-temperature NMR : Observe proton exchange rates (e.g., NH vs. OH signals) at −40°C to 60°C.
- IR spectroscopy : Detect enol forms through O-H stretches (~3200 cm) absent in keto tautomers .
- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H] at m/z 249.94 for CHClNO) .
How do substituents on the benzyl ring influence the stability of this compound under acidic conditions?
Electron-withdrawing groups (e.g., -NO, -CF) at the para position reduce hydrolysis rates by destabilizing the transition state. For example:
- Half-life (t) : The 4-chloro derivative remains stable in HCl (0.1 M, 37°C) for >24 hours, while the 4-methoxy analog degrades within 6 hours due to electron-donating effects .
- Degradation products : Analyze via LC-MS to identify acetylated byproducts (e.g., 4-chlorobenzylamine).
What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (dust/vapor).
- Waste disposal : Neutralize with 10% NaOH before incineration. Acute toxicity (LD in rats: >2000 mg/kg) suggests moderate hazard .
How can researchers leverage multicomponent reactions (MCRs) to diversify this compound scaffolds?
MCRs enable rapid generation of libraries. Example:
- Ugi-4CR : Combine 4-chlorobenzylamine, aldehyde, isocyanide, and carboxylic acid in MeOH/HO (4:1) to yield tetrazole- or piperazine-linked analogs in 72–90% yield .
- Post-MCR modifications : Click chemistry (e.g., azide-alkyne cycloaddition) adds functional groups (e.g., triazoles) for target engagement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
